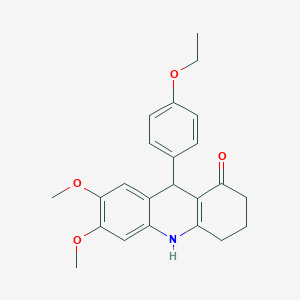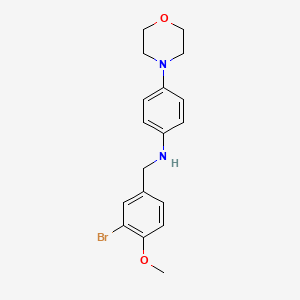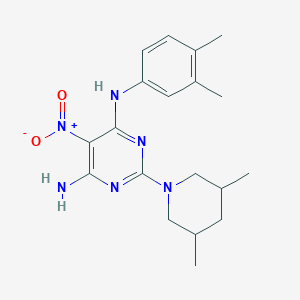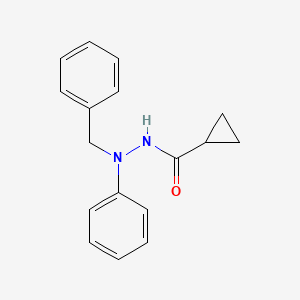
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound with a unique structure that includes an acridine core substituted with ethoxyphenyl and dimethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with 6,7-dimethoxy-1-tetralone in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the acridine core.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced
Aplicaciones Científicas De Investigación
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mecanismo De Acción
The mechanism of action of 9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. It may also inhibit specific enzymes, affecting cellular pathways and leading to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar in structure but with a purine core.
9,10-dimethylanthracene: Similar in having substituted aromatic rings but with an anthracene core.
N-(4-ethoxyphenyl)-2-azetidinones: Similar in having the ethoxyphenyl group but with a different core structure .
Uniqueness
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its specific substitution pattern and the presence of the acridine core, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential use in drug development make it a compound of significant interest .
Propiedades
Fórmula molecular |
C23H25NO4 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C23H25NO4/c1-4-28-15-10-8-14(9-11-15)22-16-12-20(26-2)21(27-3)13-18(16)24-17-6-5-7-19(25)23(17)22/h8-13,22,24H,4-7H2,1-3H3 |
Clave InChI |
NCYABSFJOOVHIP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CCC4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153539.png)
![Ethyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153546.png)
![3-(2-chlorophenyl)-5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2-oxazole-4-carboxamide](/img/structure/B15153552.png)
![2-methyl-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15153556.png)
![2-methoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B15153564.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B15153565.png)
![2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15153567.png)
![Methyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15153569.png)
![3-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B15153571.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclohexanamine](/img/structure/B15153587.png)

![6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B15153622.png)
